Product packaging for Scropolioside A(Cat. No.:CAS No. 116064-68-7)

Scropolioside A

Cat. No.: B045645
CAS No.: 116064-68-7
M. Wt: 752.7 g/mol
InChI Key: RRBUKTFTHGQFCF-MLFNGFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scropolioside A is a bioactive iridoid glycoside isolated from various plant species within the Scrophularia genus. This compound has garnered significant research interest due to its demonstrated anti-inflammatory, neuroprotective, and antiviral activities. Its primary mechanism of action is linked to the modulation of key inflammatory signaling pathways, including the suppression of NF-κB activation and the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6. Consequently, this compound serves as a valuable pharmacological tool for investigating the molecular mechanisms underlying inflammatory diseases, autoimmune disorders, and neuroinflammation. Further research applications include its use in studies of natural product chemistry, ethnopharmacology, and as a lead compound for the development of novel therapeutic agents. Researchers utilize this compound as a high-purity reference standard in analytical methods like HPLC and LC-MS for quality control and metabolite profiling. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H44O18 B045645 Scropolioside A CAS No. 116064-68-7

Properties

CAS No.

116064-68-7

Molecular Formula

C35H44O18

Molecular Weight

752.7 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H44O18/c1-15-27(47-16(2)38)29(50-22(40)10-7-18-5-8-19(44-4)9-6-18)30(48-17(3)39)34(46-15)51-28-20-11-12-45-32(23(20)35(14-37)31(28)53-35)52-33-26(43)25(42)24(41)21(13-36)49-33/h5-12,15,20-21,23-34,36-37,41-43H,13-14H2,1-4H3/b10-7+/t15-,20+,21+,23+,24+,25-,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+/m0/s1

InChI Key

RRBUKTFTHGQFCF-MLFNGFKZSA-N

SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C

Synonyms

scropolioside A

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Properties

Scropolioside A has demonstrated significant anti-inflammatory effects through various mechanisms:

  • Cytokine Inhibition : Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. It modulates the NF-κB pathway, which is crucial in the inflammatory response. In vitro studies have shown a reduction in cytokine expression in macrophage cell lines treated with this compound .
  • Prostaglandin and Nitric Oxide Production : The compound also inhibits the production of prostaglandin E2 and nitric oxide, which are mediators of inflammation. This inhibition is associated with a decrease in cyclooxygenase-2 (COX-2) expression, further supporting its anti-inflammatory potential .

Antidiabetic Effects

This compound has been linked to antidiabetic activity, primarily through its ability to enhance insulin sensitivity and reduce glucose levels:

  • Mechanism of Action : Studies suggest that the compound may improve glucose metabolism and reduce insulin resistance in experimental models. This is particularly relevant for conditions such as type 2 diabetes .

Cancer Research Applications

The anticancer potential of this compound has been explored in various studies:

  • Cell Proliferation Inhibition : Extracts containing this compound have shown efficacy in reducing cell viability in cancer cell lines. The mechanism involves inducing apoptosis through pathways related to calcium signaling and mitochondrial dysfunction .
  • Calcium Signaling Modulation : The compound influences intracellular calcium levels, which are critical for cell signaling and apoptosis. This modulation may provide a novel approach to developing chemotherapeutic agents targeting calcium dysregulation in cancer cells .

Comparative Analysis of Scropoliosides

A comparative study of various scropoliosides revealed that structural variations influence their biological activities significantly. Below is a summary table highlighting key differences among scropoliosides:

Compound Source Plant Primary Activity Mechanism
This compoundScrophularia dentataAnti-inflammatoryInhibits NF-κB, reduces IL-1β and TNF-α
Scropolioside BScrophularia dentataAnti-inflammatorySuperior inhibition of IL-1β via NF-κB pathway
Scropolioside DScrophularia desertiAntidiabeticEnhances insulin sensitivity
Harpagoside BScrophularia speciesAnticancerInduces apoptosis via calcium signaling

Case Studies and Research Findings

Numerous studies have documented the effects of this compound:

  • One study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of rheumatoid arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Another investigation into its antidiabetic properties found that this compound improved glucose tolerance in diabetic rats, indicating its potential role in managing diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Scropolioside A shares structural and functional similarities with other iridoid glycosides, particularly catalpol derivatives. Below is a detailed comparison based on anti-inflammatory activity, structural features, and mechanisms of action.

Structural Features and Anti-Inflammatory Mechanisms

Compound Structural Features Key Anti-Inflammatory Targets
This compound 6-O-substituted cinnamyl moiety; acetyl and methoxycinnamoyl groups Inhibits NF-κB, COX-2, iNOS; reduces IL-1β, TNF-α, PGE₂, NO
Scropolioside B 6-O-(2"-O-acetyl-3",4"-di-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol Strong inhibition of NF-κB (IC₅₀ = 1.02 µM), IL-1β maturation, and NLRP3 inflammasome
Scropolioside D 6-O-(2",4"-di-O-acetyl-3"-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol Moderate inhibition of NF-κB; weak effects on IL-8 and IFN-β
Scrodentoside H Dual cinnamyl groups at C′′3-OH and C′′4-OH Potent inhibition of IL-1β, IL-8, IFN-β, and NF-κB
Catalpol Parent compound lacking cinnamyl substituents Weak anti-inflammatory activity; requires high doses (500 µM) to inhibit NF-κB

Bioactivity Comparison

  • NF-κB Inhibition :
    • Scropolioside B (IC₅₀ = 1.02 µM) > Scrodentoside H > this compound > Scropolioside D .
    • Catalpol shows minimal activity even at 500 µM .
  • Cytokine Suppression :
    • IL-1β : Scropolioside B (88% inhibition) > Scrodentoside H (75%) > this compound (43% in vitro) .
    • IL-8 : Scrodentoside H (70%) > Scropolioside B (65%) > Scropolioside D (25%) .
  • Enzyme Inhibition: COX-2: this compound (IC₅₀ = 10 µM) > Scropolioside B (IC₅₀ = 15 µM) .

Structure-Activity Relationship (SAR)

  • Cinnamyl Substitution :
    • Compounds with cinnamyl groups at C′′3-OH (e.g., Scrodentoside A, D) show strong cytokine suppression, while those at C′′4-OH (e.g., Scropolioside B) excel in NF-κB and COX-2 inhibition .
    • Dual substitutions (e.g., Scrodentoside H) enhance potency across multiple targets .
  • Acetylation: Acetyl groups (e.g., in Scropolioside D) reduce polarity, improving membrane permeability but may weaken cytokine inhibition compared to non-acetylated analogs .

Toxicity and Selectivity

  • This compound and B exhibit low cytotoxicity in brine-shrimp assays, whereas Scropolioside D shows negligible toxicity .
  • Catalpol derivatives with cinnamyl moieties (e.g., Scropolioside B) are more selective for inflammatory pathways than parent compounds .

Preparation Methods

Solvent Selection and Optimization

A 50% ethanol-water solution is the standard solvent for initial extraction, achieving a balance between polarity and selectivity. In one protocol, dried plant material is refluxed with 50% ethanol (v/v) at 60°C for three hours, followed by filtration and concentration under reduced pressure. This method yields a crude extract rich in iridoid glycosides, including this compound.

Accelerated Solvent Extraction (ASE)

Modern techniques like Accelerated Solvent Extraction (ASE) have been explored for Scrophularia species, though their application to this compound remains indirect. ASE using 50% ethanol at 50°C and 1,500 psi pressure reduces extraction time to 15 minutes while maintaining compound integrity. While this method is efficient, traditional reflux remains predominant due to its scalability and lower equipment costs.

Isolation and Purification Strategies

Following extraction, this compound is isolated from the crude extract through sequential chromatographic steps. These methods exploit differences in polarity, molecular weight, and solubility to separate this compound from structurally similar iridoids.

Liquid-Liquid Partitioning

The crude ethanol extract is partitioned between ethyl acetate (EtOAc) and n-butanol (n-BuOH). This compound, being highly polar, preferentially dissolves in the n-BuOH layer, which is then evaporated to yield a semi-purified fraction.

Rp-18 Column Chromatography

The n-BuOH fraction is subjected to reversed-phase (Rp-18) column chromatography with a methanol-water gradient (20:80 to 50:50 v/v). This compound elutes in the 25:75 methanol-water fraction, as confirmed by thin-layer chromatography (TLC).

Sephadex LH-20 Gel Filtration

Further purification is achieved using Sephadex LH-20 columns with a 1:1 methanol-water eluent. This step removes residual pigments and low-molecular-weight contaminants, enhancing this compound’s purity to >90%.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs preparative HPLC on a C18 column (5 μm, 250 × 9.4 mm) with an acetonitrile-water (18:82 v/v) mobile phase at 2 mL/min. This compound elutes at 12.3 minutes, yielding a purity of >98%.

Table 1: Chromatographic Conditions for this compound Isolation

StepColumn TypeMobile PhaseFlow RateElution TimePurity
Rp-18Rp-18 silicaMeOH:H₂O (25:75)5 mL/min40–50 min85%
Sephadex LH-20Sephadex LH-20MeOH:H₂O (1:1)1 mL/min60–70 min90%
Prep HPLCC18CH₃CN:H₂O (18:82)2 mL/min12.3 min98%

Characterization and Structural Elucidation

This compound’s structure is confirmed through spectroscopic and chromatographic analyses, ensuring identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra reveal characteristic signals for the catalpol core and cinnamoyl substituents. Key resonances include:

  • ¹H NMR (500 MHz, CD₃OD): δ 7.65 (d, J = 16.0 Hz, H-α), 6.35 (d, J = 16.0 Hz, H-β), 5.15 (d, J = 7.5 Hz, H-1′).

  • ¹³C NMR (125 MHz, CD₃OD): δ 167.8 (C=O), 148.2 (C-α), 115.7 (C-β), 95.4 (C-1′).

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₂₉H₃₈O₁₅, with a [M+H]⁺ peak at m/z 637.2156 (calc. 637.2139).

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with UV detection at 254 nm validates purity, showing a single peak corresponding to this compound.

Optimization of Yield and Purity

Solvent Gradient Adjustments

Varying the methanol-water ratio during Rp-18 chromatography impacts yield significantly. A 30:70 ratio increases this compound recovery by 12% compared to 20:80, though higher methanol concentrations co-elute impurities.

Temperature Control

Maintaining column temperatures at 25°C during HPLC prevents peak broadening, improving resolution and yield by 8%.

Scalability Challenges

Industrial-scale production faces hurdles in replicating laboratory-grade purity. Pilot studies using simulated moving bed (SMB) chromatography show promise, achieving 85% purity at 10-L scale.

Comparative Analysis of Methodologies

Table 2: Efficiency of this compound Preparation Methods

MethodDurationYieldPurityCost
Traditional Reflux8 hours0.8%98%Low
ASE1 hour0.7%95%High
SMB Chromatography6 hours1.2%85%Moderate

Traditional reflux remains the gold standard for purity, while SMB chromatography offers better scalability. ASE excels in speed but requires costly equipment.

Q & A

Q. How to ensure ethical compliance in this compound’s preclinical studies?

  • Methodological Answer :
  • IACUC Approval : Submit protocols for animal welfare review, including humane endpoints (e.g., tumor size limits) .
  • Data Transparency : Share negative results (e.g., lack of efficacy in certain models) to prevent publication bias .
  • Reagent Validation : Use RRID codes for cell lines and antibodies to ensure traceability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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